molecular formula C12H15NO2 B13864644 4-[2-(Benzyloxy)ethyl]-2-azetidinone

4-[2-(Benzyloxy)ethyl]-2-azetidinone

Cat. No.: B13864644
M. Wt: 205.25 g/mol
InChI Key: JYDPESRTFPYONY-UHFFFAOYSA-N
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Description

4-(2-phenylmethoxyethyl)azetidin-2-one is a chemical compound belonging to the class of azetidinones, which are four-membered lactam rings Azetidinones are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenylmethoxyethyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amine with a β-lactam precursor under acidic or basic conditions to form the azetidinone ring.

    Introduction of the Phenylmethoxyethyl Group: The phenylmethoxyethyl group can be introduced through nucleophilic substitution reactions. For example, the azetidinone ring can be reacted with a phenylmethoxyethyl halide in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of 4-(2-phenylmethoxyethyl)azetidin-2-one may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires careful control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylmethoxyethyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxyethyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Phenylmethoxyethyl halides, bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

4-(2-phenylmethoxyethyl)azetidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-phenylmethoxyethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, azetidinones are known to inhibit enzymes such as β-lactamases, which are involved in bacterial resistance to antibiotics. The phenylmethoxyethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one: The parent compound without the phenylmethoxyethyl group.

    4-(2-methoxyethyl)azetidin-2-one: A similar compound with a methoxyethyl group instead of the phenylmethoxyethyl group.

    4-(2-phenylethyl)azetidin-2-one: A similar compound with a phenylethyl group instead of the phenylmethoxyethyl group.

Uniqueness

4-(2-phenylmethoxyethyl)azetidin-2-one is unique due to the presence of the phenylmethoxyethyl group, which imparts distinct chemical properties and potential applications. This group may enhance the compound’s solubility, stability, and biological activity compared to similar compounds. The specific arrangement of atoms in 4-(2-phenylmethoxyethyl)azetidin-2-one allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(2-phenylmethoxyethyl)azetidin-2-one

InChI

InChI=1S/C12H15NO2/c14-12-8-11(13-12)6-7-15-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)

InChI Key

JYDPESRTFPYONY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)CCOCC2=CC=CC=C2

Origin of Product

United States

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